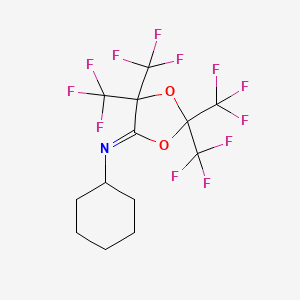

N-Cyclohexyl-2,2,5,5-tetrakis(trifluoromethyl)-1,3-dioxolan-4-imine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H11F12NO2 |

|---|---|

Molecular Weight |

441.21 g/mol |

IUPAC Name |

N-cyclohexyl-2,2,5,5-tetrakis(trifluoromethyl)-1,3-dioxolan-4-imine |

InChI |

InChI=1S/C13H11F12NO2/c14-10(15,16)8(11(17,18)19)7(26-6-4-2-1-3-5-6)27-9(28-8,12(20,21)22)13(23,24)25/h6H,1-5H2 |

InChI Key |

PEPLUYGLKLLGRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=C2C(OC(O2)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

N-Cyclohexyl-2,2,5,5-tetrakis(trifluoromethyl)-1,3-dioxolan-4-imine (CAS Number: 5771-96-0) is a fluorinated compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including metabolic stability, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁F₁₂NO₂ |

| Molecular Weight | 441.213 g/mol |

| CAS Number | 5771-96-0 |

| Storage Temperature | Ambient |

The presence of multiple trifluoromethyl groups significantly influences its physicochemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Metabolic Stability

Research indicates that compounds with a cyclohexyl motif exhibit varying degrees of metabolic stability. A study assessing the in vitro metabolic stability of various fluorinated cycloalkyl compounds found that those similar in structure to this compound demonstrated moderate to stable metabolic profiles across different species (mouse, rat, dog, cynomolgus monkey, and human). The incorporation of fluorine atoms notably improved metabolic stabilities by affecting liver microsomal clearance rates .

Case Studies and Applications

- Insecticidal Activity : Preliminary studies suggest that compounds with similar structural features have been tested for insecticidal properties. For example, a compound structurally related to this compound was evaluated against the larvae of pests like Helicoverpa armigera, showing significant mortality rates .

- Tyrosinase Inhibition : Compounds containing similar dioxolane structures have been explored for their ability to inhibit tyrosinase activity. Tyrosinase inhibitors are valuable in cosmetic formulations aimed at reducing hyperpigmentation. Although direct data on this compound is scarce, its structural analogs have demonstrated potent inhibitory effects on tyrosinase .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

Recent studies have indicated that compounds similar to N-Cyclohexyl-2,2,5,5-tetrakis(trifluoromethyl)-1,3-dioxolan-4-imine may possess significant pharmacological activities. For instance, derivatives of trifluoromethylated compounds have been shown to exhibit enhanced biological activity due to the electron-withdrawing nature of the trifluoromethyl group. This characteristic can lead to increased potency in drug formulations targeting various diseases.

Case Study:

A notable example includes the investigation of similar trifluoromethyl compounds in stimulating hair growth and reducing sebum production in animal models. The findings suggest that such compounds could be valuable in developing treatments for conditions like androgenetic alopecia and seborrheic dermatitis .

Organic Synthesis

Reactivity and Versatility:

this compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including imine formation and cyclization processes.

Synthetic Pathways:

The compound can be synthesized through several methods involving cyclization reactions with trifluoromethylated substrates. For example, it has been utilized in the synthesis of complex molecules where trifluoromethyl groups enhance the reactivity and selectivity of the desired products .

Materials Science

Cross-Linking Agent:

In materials science, derivatives of this compound are explored as potential cross-linking agents in polymer chemistry. Their unique fluorinated structure contributes to improved thermal stability and mechanical properties of polymeric materials.

Research Findings:

Studies have shown that incorporating such compounds into epoxy resins can significantly enhance their mechanical strength and thermal resistance. For instance, modifications using trifluoromethylated cross-linkers resulted in polymers with superior performance under stress and temperature variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.